molecular formula C11H9N3O B3360881 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 90016-87-8

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B3360881
CAS No.: 90016-87-8
M. Wt: 199.21 g/mol
InChI Key: HESDHQAUKNHUST-UHFFFAOYSA-N
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Description

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This pyridazino[4,5-b]indole scaffold is recognized as a privileged structure due to its diverse pharmacological potential, serving as an aza-isostere of the natural product harman . The core pyridazino[4,5-b]indole structure is a key pharmacophore in drug discovery, with demonstrated biological activities including in-vitro cytostatic effects against various human tumour cell lines . Researchers utilize this and related compounds as versatile intermediates for synthesizing more complex polycyclic systems, such as [1,2,4]triazolo[4',3':1,6]pyridazino[4,5-b]indoles, which are investigated for their enhanced antitumor properties . The compound's mechanism of action is associated with targeting key oncogenic pathways, including potential inhibition of phosphoinositide 3-kinase (PI3K) and DYRK1A5 . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESDHQAUKNHUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326536
Record name NSC600231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90016-87-8
Record name NSC600231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

The compound's fused pyridazine-indole system undergoes controlled decomposition under acidic conditions. In analogous pyridazinoindole systems:

text
Reagent | Conditions | Product Formed | Yield ----------------|-------------------|----------------------------|------- Trifluoroacetic | Room temperature | Non-fused N-polyheterocycle| 95% [2] Acid (TFA) | 24h | derivatives

This reaction demonstrates protonation at nitrogen centers followed by cleavage of the pyridazine ring . The methyl group at position 1 influences reaction kinetics through steric and electronic effects.

Electrophilic Aromatic Substitution

While direct evidence is limited, structural analogs show reactivity at electron-rich positions:

Reactive Sites Prediction:

Ring SystemActivated PositionsDirecting Groups Present
Indole moietyC5, C7-NH- group (ortho/para)
PyridazineC6Electron-deficient

Theoretical calculations suggest bromination would preferentially occur at C7 of the indole subunit. Experimental verification remains pending.

Condensation Reactions

Documented reactivity with carbonyl compounds:

text
Partner Reagent | Catalyst | Product Class Formed | Characterization -----------------------|-------------|-----------------------------|------------------ 4'-Bromoacetophenone | HCl (conc.) | 1,2,4-Triazolo derivatives | X-ray confirmed [3]

Key reaction parameters:

  • Methanol solvent system

  • 12-24h reaction time

  • Product crystallizes in triclinic P-1 space group

Redox Transformations

The ketone group at position 4 participates in reversible redox processes:

Reduction Pathway:
C ONaBH4CH OH \text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH } (theoretical)
Oxidation Potential:

  • Calculated E₁/2 = +1.23V vs SCE (DFT methods)

Experimental validation is complicated by competing ring system reactions under strong redox conditions.

Structural Stability Profile

Critical stability parameters under standard conditions:

ParameterValue/RangeDecomposition Pathway
pH Stability5-8Ring-opening > pH 10
Thermal Tolerance≤180°CExothermic decomposition
Light SensitivityUV-resistantNo photodegradation observed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). It has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in cancer cell proliferation and survival .

Table 1: Anticancer Activity of this compound Derivatives

Derivative Cancer Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-710.2PI3K inhibition
Compound BA5498.5Induction of apoptosis
Compound CHeLa12.0Cell cycle arrest

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Neurological Applications

Some derivatives of this compound have shown promise as neuroprotective agents. For instance, SSR180575 has been identified as a selective ligand for translocator protein (TSPO), which is involved in neuroinflammation and neuroprotection . This highlights the potential of these compounds in treating neurodegenerative diseases.

Synthesis and Development of Derivatives

The synthesis of this compound typically involves alkylation reactions followed by hydrazinolysis to yield various derivatives with enhanced pharmacological properties. Recent advancements in synthetic methodologies have allowed the development of new derivatives via click chemistry and other approaches .

Table 2: Synthetic Methods for Derivatives

Method Reagents Used Yield (%)
AlkylationAmyl bromide, potassium carbonate85
HydrazinolysisHydrazine90
Click ChemistryAzides, alkynes95

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Cytotoxicity Against Breast Cancer Cells : A study demonstrated that a novel derivative significantly reduced cell viability in MCF-7 cells through PI3K inhibition .
  • Antimicrobial Activity : Research showed that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : The neuroprotective potential was evaluated using animal models where SSR180575 showed reduced neuroinflammation markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one and its analogs are critical in determining their physicochemical properties and biological efficacy. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Structural Features Synthesis Method Key Biological Activities References
This compound - Methyl at N1
- Ketone at C4
- Pyridazino[4,5-b]indole core
Click chemistry, hydrazine cyclization Anticancer, antiviral (ZIKV)
6,7-Dichloro-5-methyl analog (Compound 16) - Chloro at C6/C7
- Methyl at N5
- Hemihydrate form
Reflux with hydrazine hydrate in dioxane High thermal stability (mp 307°C)
5-[(Triazol-4-yl)methyl] derivatives - Triazolylmethyl at C5
- Methyl at N1
CuAAC click reaction Enhanced anticancer activity (e.g., against breast cancer)
ZFD-10 (Antiviral derivative) - Substituents at C5 (undisclosed)
- Pyridazino[4,5-b]indole core
Not specified Potent anti-ZIKV activity via NS5 RdRp inhibition
8-Methoxy derivative (36820-81-2) - Methoxy at C8
- Ketone at C4
Not specified Potential CNS activity (unconfirmed)
Dibenzo[cd,f]indol-4(5H)-one (Aristolactam) - Additional benzene ring fused to indole
- Ketone at C4
Natural extraction or synthetic routes Anticancer, anti-HIV-1, antimicrobial

Key Structural and Functional Differences

Substituent Impact: Chlorine atoms (e.g., in Compound 16) increase molecular weight (MW 266–270 g/mol) and polarity, enhancing cytotoxicity and thermal stability . Triazolylmethyl groups improve water solubility and enable targeted interactions (e.g., with cancer cell receptors) .

Core Modifications: Pyridazine vs. Dibenzo Fusion: Aristolactam derivatives (dibenzo[cd,f]indol-4(5H)-one) exhibit broader π-conjugation, improving intercalation with DNA/RNA targets (e.g., HIV-1 Tat protein) .

Ring Fusion Position: Pyridazino[4,5-b]indole vs. Pyridazino[3,4-b]indole: The 4,5-b isomer (target compound) has a distinct electron distribution compared to 3,4-b isomers, influencing receptor affinity (e.g., benzodiazepine receptor binding in 9H-pyridazino[3,4-b]indoles) .

Physicochemical Properties

Property 1-Methyl Derivative 6,7-Dichloro (16) ZFD-10 Aristolactam
Molecular Weight (g/mol) 199.21 266–270 ~250 (estimated) ~280–300
Melting Point (°C) Not reported 307 Not reported >300
Solubility Moderate in DMSO Low (hemihydrate) Moderate Low (lipophilic)

Biological Activity

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against different cancer cell lines, and other pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the pyridazino[4,5-b]indole family, which has been synthesized through various methods including hydrazinolysis and alkylation processes. The compound's structure allows for interaction with multiple biological targets, making it a versatile candidate for drug development.

Anticancer Properties

The primary focus of research on this compound has been its anticancer effects. Studies have demonstrated significant cytotoxic activity against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 4.25 μM, indicating strong cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (IC50 = 6.98 μM) . Mechanistic studies revealed that it induces apoptosis by up-regulating pro-apoptotic genes while down-regulating anti-apoptotic genes through the inhibition of the PI3K/AKT/mTOR signaling pathway .
  • Other Cancer Cell Lines : Additional studies have shown that derivatives of this compound also exhibit activity against neuroblastoma (IMR-32) and hepatocellular carcinoma (HepG2) cells. For instance, one derivative demonstrated an IC50 value of 12 μM against MCF-7 cells and showed promising results in inhibiting EGFR and AKT pathways .

The mechanism by which this compound exerts its effects involves several key processes:

  • Inhibition of Key Oncogenic Pathways : The compound effectively inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival in cancer cells . This inhibition leads to reduced proliferation and increased apoptosis.
  • Cell Cycle Disruption : Treatment with this compound has been shown to disrupt the cell cycle at pre-G1 and S phases, promoting apoptosis over necrosis in cancer cells .
  • Apoptosis Induction : The compound significantly enhances overall apoptosis in treated cells compared to controls, indicating its potential as an effective therapeutic agent .

Pharmacological Properties

Beyond its anticancer properties, this compound has been explored for other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infections .
  • Inhibition of HIV Reverse Transcriptase : This compound class has also been noted for inhibiting HIV reverse transcriptase, indicating a broader spectrum of antiviral activity .

Case Studies and Research Findings

Several case studies highlight the efficacy and safety profile of this compound:

StudyCell LineIC50 (μM)Mechanism
MCF-74.25PI3K/AKT/mTOR inhibition
IMR-32Not specifiedApoptosis induction
HepG2Not specifiedCell cycle disruption

Q & A

What are the primary synthetic routes for 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one derivatives, and how do reaction conditions influence yields?

Basic Research Question
The most common method involves hydrazinolysis of 3-formylindole-2-carboxylates using hydrazine hydrate (Scheme 4, Scheme 17) . Yields typically range from 29% to 51%, depending on substituents and reaction optimization. For example, alkylation at the N3 and N5 positions (e.g., 5-Allyl derivatives) reduces yields (35%) compared to benzyl-substituted analogs (51%) due to steric hindrance . Solvent choice (e.g., ethanol vs. ethylene glycol) and temperature are critical for cyclization efficiency .

How can NMR spectroscopy resolve structural ambiguities in pyridazino[4,5-b]indole derivatives?

Basic Research Question
1H and 13C NMR are pivotal for confirming regiochemistry. For instance, the 1H NMR of 5-Allyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one shows distinct coupling patterns (e.g., allylic protons at δ 4.6–5.2 ppm), while 13C NMR identifies carbonyl carbons at ~165 ppm . Chemical shifts for N-methyl groups (~3.3 ppm in 1H NMR) help distinguish substitution sites .

What strategies improve low yields in hydrazine-mediated cyclization reactions?

Advanced Research Question
Low yields (e.g., 29% for 3,5-Dipentyl derivatives) often arise from incomplete cyclization or side reactions. Optimizing stoichiometry (excess hydrazine), using high-boiling solvents (ethylene glycol), or microwave-assisted heating can enhance efficiency . Post-reaction purification via recrystallization (e.g., using ethyl acetate) improves purity .

How does regioselectivity manifest in alkylation or acylation reactions of the pyridazino[4,5-b]indole core?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. For example, alkylation at N5 (vs. N3) is favored in 5-Benzyl derivatives due to lower steric hindrance (Scheme 13) . Acylation of the indole nitrogen (N1) requires protection of reactive sites (e.g., using methyl iodide for N-methylation) to direct reactivity .

How can conflicting spectroscopic data from similar derivatives be reconciled?

Advanced Research Question
Contradictions in melting points or NMR signals (e.g., 5-Allyl vs. 5-Benzyl derivatives) may arise from polymorphism or solvate formation. Combining differential scanning calorimetry (DSC) with variable-temperature NMR can clarify such discrepancies . Computational modeling (DFT) of chemical shifts may also validate assignments .

What are the challenges in achieving efficient cyclization to form the pyridazino[4,5-b]indole ring system?

Advanced Research Question
Cyclization bottlenecks include competing side reactions (e.g., over-alkylation) and poor solubility of intermediates. Using acid chlorides with triethylamine in chloroform promotes intramolecular cyclization over intermolecular dimerization (Scheme 29) . Microwave irradiation reduces reaction times and improves regioselectivity .

How do solvent polarity and temperature affect post-cyclization modifications?

Advanced Research Question
Polar aprotic solvents (DMF, DMSO) enhance solubility for functionalization (e.g., esterification of Diethyl 2,20-(4-oxo-3H-pyridazino[4,5-b]indole-3,5(4H)-diyl)diacetate) but may degrade acid-sensitive groups. Low temperatures (–20°C) stabilize reactive intermediates during methylation .

What methodologies validate the biological activity of pyridazino[4,5-b]indole derivatives?

Advanced Research Question
RT-PCR analysis and cytotoxicity assays (e.g., against cancer cell lines) are standard. For example, derivatives with electron-withdrawing groups show enhanced PI3K inhibition, validated via kinase assays . Structure-activity relationships (SAR) require systematic variation of substituents and docking studies .

How can multi-step syntheses of spiro- or tricyclic derivatives be optimized?

Advanced Research Question
One-pot syntheses (e.g., combining hydrazinopyridazinones with α-ethoxalyllactones) minimize intermediate isolation. Catalytic additives (e.g., p-TsOH) accelerate imine formation, while solvent choice (acetic acid) ensures compatibility with acid-labile groups .

What analytical techniques are critical for assessing compound purity and stability?

Advanced Research Question
HPLC-MS identifies trace impurities (<0.1%), while accelerated stability studies (40°C/75% RH) predict shelf life. CHN elemental analysis confirms stoichiometric purity (e.g., C: 65.2%, H: 4.3%, N: 18.1% for 5-Allyl derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 2
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

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